molecular formula C22H25BrN2O6 B11611849 3'-Tert-butyl 5'-propan-2-yl 2'-amino-5-bromo-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate

3'-Tert-butyl 5'-propan-2-yl 2'-amino-5-bromo-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate

Cat. No.: B11611849
M. Wt: 493.3 g/mol
InChI Key: RKFDCRQVPMDCRD-UHFFFAOYSA-N
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Description

3’-Tert-butyl 5’-propan-2-yl 2’-amino-5-bromo-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Tert-butyl 5’-propan-2-yl 2’-amino-5-bromo-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyran moieties, followed by their spirocyclization. Key steps include:

    Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes.

    Formation of the Pyran Moiety: This involves the cyclization of appropriate precursors, often using acid or base catalysis.

    Spirocyclization: The indole and pyran units are then fused together under specific conditions to form the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3’-Tert-butyl 5’-propan-2-yl 2’-amino-5-bromo-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3’-Tert-butyl 5’-propan-2-yl 2’-amino-5-bromo-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the amino group may form hydrogen bonds with active site residues, while the bromo group may participate in halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-carboxaldehyde and indole-3-acetic acid share the indole moiety and exhibit similar biological activities.

    Spirocyclic Compounds: Spiro[indole-pyran] derivatives, such as spiro[indole-3,4’-pyran]-2,5-dione, have comparable structural features and reactivity.

Uniqueness

3’-Tert-butyl 5’-propan-2-yl 2’-amino-5-bromo-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H25BrN2O6

Molecular Weight

493.3 g/mol

IUPAC Name

3-O'-tert-butyl 5-O'-propan-2-yl 2'-amino-5-bromo-6'-methyl-2-oxospiro[1H-indole-3,4'-pyran]-3',5'-dicarboxylate

InChI

InChI=1S/C22H25BrN2O6/c1-10(2)29-18(26)15-11(3)30-17(24)16(19(27)31-21(4,5)6)22(15)13-9-12(23)7-8-14(13)25-20(22)28/h7-10H,24H2,1-6H3,(H,25,28)

InChI Key

RKFDCRQVPMDCRD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2(C3=C(C=CC(=C3)Br)NC2=O)C(=C(O1)N)C(=O)OC(C)(C)C)C(=O)OC(C)C

Origin of Product

United States

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